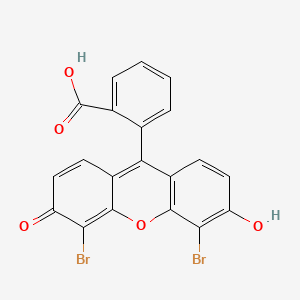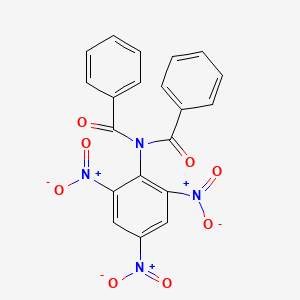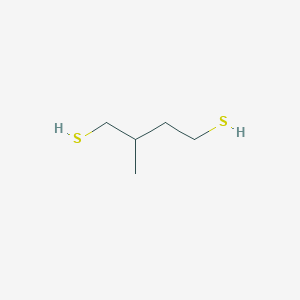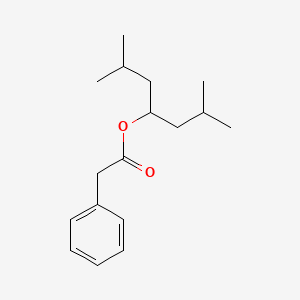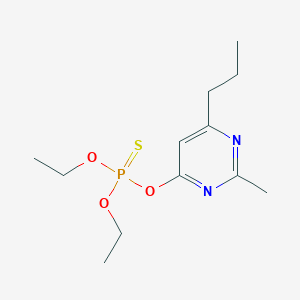
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and industry. This compound is characterized by its unique chemical structure, which includes a phosphorothioate group bonded to a pyrimidyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-propyl-4-methyl-6-hydroxypyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it to phosphorothioate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester involves the inhibition of specific enzymes, particularly those containing serine residues. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-ethylthioethyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester is unique due to its specific pyrimidyl ester structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly effective in its applications, especially in enzyme inhibition and as a precursor for other specialized compounds.
Properties
CAS No. |
5826-91-5 |
|---|---|
Molecular Formula |
C12H21N2O3PS |
Molecular Weight |
304.35 g/mol |
IUPAC Name |
diethoxy-(2-methyl-6-propylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H21N2O3PS/c1-5-8-11-9-12(14-10(4)13-11)17-18(19,15-6-2)16-7-3/h9H,5-8H2,1-4H3 |
InChI Key |
AOIYMCGAKDGVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)OP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


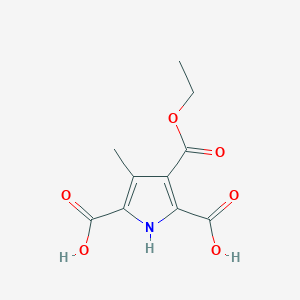
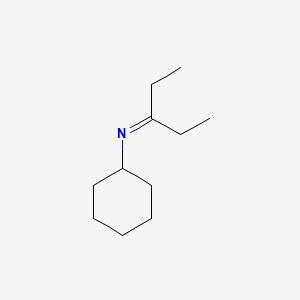
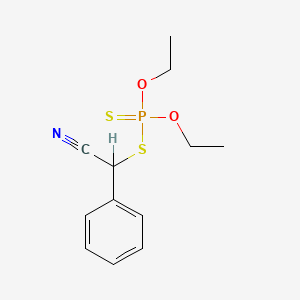
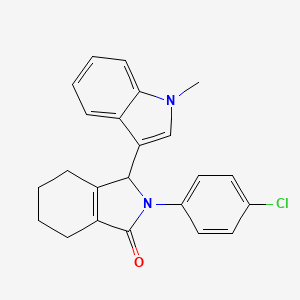

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
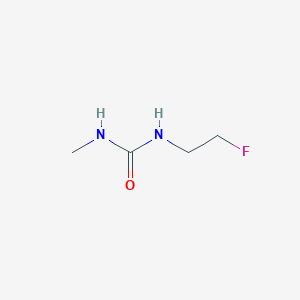


![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
